ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective and anti-neuroinflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple stepsThe reaction conditions often involve the use of solvents like ethyl acetate and reagents such as phosphorus oxychloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, sodium borohydride for reduction, and hydrogen peroxide for oxidation. Reaction conditions typically involve refluxing in solvents like methanol or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its wide spectrum of biological activities.
6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: Studied for antimicrobial and anticancer properties.
Uniqueness
Ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific triazole-pyrimidine hybrid structure, which imparts distinct neuroprotective and anti-neuroinflammatory properties .
Properties
Molecular Formula |
C28H30N4O7 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl 7-methyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C28H30N4O7/c1-6-36-20-14-17(15-21(37-7-2)23(20)38-8-3)26(33)30-25-19(28(35)39-9-4)16-18-24(31(25)5)29-22-12-10-11-13-32(22)27(18)34/h10-16H,6-9H2,1-5H3 |
InChI Key |
MBXUHAYNXLUGBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2C(=CC3=C(N2C)N=C4C=CC=CN4C3=O)C(=O)OCC |
Origin of Product |
United States |
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